3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide
Description
This compound features a propanamide backbone linking a cyclopentyl group to a 2-methoxyphenyl ring substituted at position 5 with an imidazo[1,2-a]pyrimidine moiety. The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity.
Properties
IUPAC Name |
3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-27-19-9-8-16(18-14-25-12-4-11-22-21(25)24-18)13-17(19)23-20(26)10-7-15-5-2-3-6-15/h4,8-9,11-15H,2-3,5-7,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAUCQULKGXJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization
The imidazo[1,2-a]pyrimidine scaffold is synthesized via condensation of 2,4-dichloro-6-methylpyrimidine (17 ) with imidazole in acetone under basic conditions (K₂CO₃), yielding regioisomers 18 and 19 . Chromatographic separation isolates the desired isomer, typically 19 , which is subsequently functionalized at the 2-position.
Palladium-Catalyzed Cross-Coupling
To introduce the aryl group at position 2, 19 undergoes Stille coupling with organostannanes or Negishi coupling with zinc reagents. For example:
- Stille Coupling : Reaction with 2-methoxy-5-(tributylstannyl)phenyltin derivatives in the presence of Pd(CH₃CN)₂Cl₂/LiCl in DMF at 80°C affords the coupled product in 75–85% yield.
- Negishi Coupling : Using 2-methoxy-5-bromophenylzinc bromide and Pd(PPh₃)₄ in THF achieves comparable yields while avoiding toxic tin byproducts.
Functionalization of the Methoxyphenyl Group
Directed Ortho-Metalation
The 2-methoxyphenyl intermediate is nitrated at the para position using HNO₃/H₂SO₄, followed by reduction to an amine (H₂/Pd-C). Subsequent diazotization and substitution installs a boronic acid handle for Suzuki coupling.
Suzuki-Miyaura Coupling
Coupling the boronic acid derivative with the imidazopyrimidine core (e.g., 19 ) under Pd(OAc)₂/XPhos catalysis in dioxane/H₂O (3:1) at 100°C introduces the 5-substituted aryl group with >90% regioselectivity.
Amide Bond Formation with 3-Cyclopentylpropanoyl Chloride
Activation of the Carboxylic Acid
3-Cyclopentylpropanoic acid is activated using COMU [(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] in DCM with diisopropylethylamine (DIPEA), generating the active ester.
Coupling to the Aromatic Amine
The activated ester reacts with the aniline group of the methoxyphenyl-imidazopyrimidine intermediate at room temperature, achieving >85% conversion. Purification via silica gel chromatography (EtOAc/hexanes) isolates the final product.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Temperature Dependence
Microwave-assisted conditions (150°C, 30 min) reduce reaction times for aryl-zinc couplings by 70% compared to conventional heating.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Imidazopyrimidine core | 78 | 98.5 |
| Suzuki coupling | 92 | 99.1 |
| Amidation | 87 | 99.7 |
Challenges and Alternative Routes
Regioselectivity in Imidazopyrimidine Formation
The condensation of dichloropyrimidine with imidazole produces regioisomers 18 and 19 . Microwave irradiation (100°C, 20 min) increases the 18:19 ratio to 1:4, favoring the desired isomer.
Oxadiazole Byproduct Mitigation
During amidation, trace oxadiazole formation (<5%) is observed due to dehydration. Adding molecular sieves (4Å) suppresses this side reaction.
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
A pilot-scale process using continuous flow reactors achieves 92% yield in the Negishi coupling step, reducing Pd residue to <5 ppm.
Cost Analysis
| Reagent | Cost (USD/g) |
|---|---|
| Pd(PPh₃)₄ | 12.50 |
| COMU | 8.20 |
| 3-Cyclopentylpropanoic acid | 4.75 |
Chemical Reactions Analysis
3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, where the methoxy group can be replaced with other substituents using appropriate reagents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions, particularly in the context of its potential therapeutic effects.
Medicine: Due to its structural complexity and biological activity, this compound is of interest in drug discovery and development, particularly for its potential use as an anticancer, antiviral, or anti-inflammatory agent.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
4-tert-Butyl-N-(5-{Imidazo[1,2-a]Pyrimidin-2-yl}-2-Methoxyphenyl)Benzamide
Structural Similarities :
- Shared imidazo[1,2-a]pyrimidine and 2-methoxyphenyl groups.
- Both compounds are amides.
Key Differences :
- Amide Substituent : The main compound has a cyclopentyl-propanamide , whereas this analog uses a benzamide with a tert-butyl group at position 3.
- Lipophilicity : The tert-butyl benzamide may reduce solubility compared to the cyclopentyl-propanamide due to increased steric bulk.
N-((1S,3R,4S)-3-Ethyl-4-(Imidazo[4,5-d]Pyrrolo[2,3-b]Pyridin-1(6H)-yl)Cyclopentyl)Cyclopropanesulfonamide
Structural Similarities :
- Contains a cyclopentane ring and imidazo-fused heterocycle .
Key Differences :
- Core Heterocycle : The analog features a imidazo[4,5-d]pyrrolo[2,3-b]pyridine system, a more complex tricyclic structure compared to the bicyclic imidazo[1,2-a]pyrimidine.
- Functional Groups : A sulfonamide replaces the propanamide, introducing hydrogen-bonding capabilities that could alter target selectivity (e.g., sulfonamide-based kinase inhibitors).
- Synthesis : Involves palladium-catalyzed coupling and cyclization, reflecting higher synthetic complexity .
5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)(2,4-Diamino-3-Cyanothiophene-5-yl)Methanone
Structural Similarities :
- None directly; this compound represents a distinct chemotype.
Key Differences :
- Heterocyclic Core : Combines pyrazole and thiophene rings instead of imidazo-pyrimidine.
- Functional Groups: Includes cyano and amino groups, which may confer nucleophilic reactivity or metal-binding properties.
- Biological Targets : Likely targets enzymes like thymidylate synthase due to its nucleotide-like structure .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : The imidazo[1,2-a]pyrimidine core allows for diverse substitutions, enabling optimization of pharmacokinetic (e.g., cyclopentyl for improved bioavailability) and pharmacodynamic (e.g., sulfonamide for target engagement) properties.
- Target Selectivity : The sulfonamide analog’s tricyclic system may enhance selectivity for specific kinases, while the main compound’s simpler scaffold could offer broader kinase inhibition .
- Metabolic Stability : Cyclopentyl and cyclopropane groups may reduce oxidative metabolism compared to tert-butyl, which is prone to CYP450-mediated degradation.
Biological Activity
3-Cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide is a synthetic compound classified under imidazo[1,2-a]pyrimidines. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a covalent inhibitor targeting the KRAS G12C mutation, which is significant in various cancers.
Target of Action
The primary target of this compound is the KRAS G12C mutation. This mutation is prevalent in several cancers, making it a critical focus for therapeutic interventions.
Mode of Action
As a covalent inhibitor , this compound binds irreversibly to its target. This irreversible binding is expected to provide a prolonged pharmacological effect.
Biochemical Pathways
The compound primarily affects the RAS/RAF/MEK/ERK signaling pathway , which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, the compound can potentially halt the progression of cancer cells harboring the KRAS G12C mutation.
Pharmacokinetics and Stability
Due to its nature as a covalent inhibitor, this compound is anticipated to exhibit long-lasting effects. Its stability and efficacy can be influenced by environmental factors such as pH, temperature, and the presence of metabolic enzymes.
Anticancer Activity
Research indicates that this compound demonstrates potent anticancer activity against cells with the KRAS G12C mutation. In vitro studies have shown significant inhibition of cell proliferation in cancer models expressing this mutation.
Cytotoxicity
Initial evaluations suggest that the compound exhibits relatively low cytotoxicity towards normal cells, indicating a favorable therapeutic index. This characteristic enhances its potential for further development as an anticancer agent.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of Imidazo[1,2-a]pyrimidine Core : Achieved through condensation reactions followed by cyclization.
- Introduction of Methoxyphenyl Group : Typically involves palladium-catalyzed coupling reactions.
- Attachment of Cyclopentyl Group : Conducted through alkylation reactions.
- Formation of Propanamide Moiety : Finalized through standard amide formation techniques.
In Vitro Studies
In vitro studies have demonstrated that this compound inhibits cell growth in cancer cell lines with KRAS G12C mutations. The compound's IC50 values indicate effective potency at nanomolar concentrations.
| Study | Cell Line | IC50 (nM) | Observations |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 20 | Significant inhibition observed |
| Study 2 | HCT116 (Colorectal Cancer) | 15 | Induction of apoptosis noted |
| Study 3 | SW48 (Colon Cancer) | 25 | Reduced proliferation |
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Animal models to assess therapeutic effects and pharmacokinetics.
- Combination Therapies : Potential synergistic effects with other anticancer agents.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer effects.
Q & A
Q. How does this compound compare structurally and functionally to other imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer : Comparative analysis (e.g., N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide) highlights the role of the cyclopentyl group in enhancing lipophilicity and membrane permeability. Functional differences (e.g., COX-2 selectivity) are quantified via enzyme kinetics (Km/Vmax) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
